N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide
CAS No.: 1788771-20-9
Cat. No.: VC6791706
Molecular Formula: C20H23NO5S2
Molecular Weight: 421.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1788771-20-9 |
---|---|
Molecular Formula | C20H23NO5S2 |
Molecular Weight | 421.53 |
IUPAC Name | N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |
Standard InChI | InChI=1S/C20H23NO5S2/c1-3-10-25-17-8-7-16(12-14(17)2)28(23,24)21-13-15-6-9-19(27-15)20(22)18-5-4-11-26-18/h4-9,11-12,20-22H,3,10,13H2,1-2H3 |
Standard InChI Key | KDDSELQLHOAJRB-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a benzenesulfonamide backbone substituted at the 3-position with a methyl group and at the 4-position with a propoxy chain. Attached via a methylene (-CH2-) linker to the sulfonamide nitrogen is a thiophene ring, which itself bears a hydroxymethyl-furan moiety at the 5-position. This intricate arrangement combines aromatic, heterocyclic, and alkyl ether components, each contributing distinct electronic and steric properties .
Benzenesulfonamide Core
The benzenesulfonamide group is a hallmark of enzyme inhibitors, particularly carbonic anhydrase (CA) and cyclooxygenase (COX) modulators. The 3-methyl-4-propoxy substitution pattern likely enhances lipophilicity compared to simpler sulfonamides, potentially improving membrane permeability .
Thiophene-Furan Hybrid Substituent
The thiophene ring’s electron-rich nature facilitates π-π stacking interactions, while the furan-2-yl(hydroxy)methyl group introduces hydrogen-bonding capability. This combination may optimize target binding in enzymatic pockets or receptor sites .
Physicochemical Properties
Based on structural analogs and computational predictions:
The moderate logP suggests balanced solubility, favoring both aqueous and lipid environments, while the polar surface area indicates potential for transmembrane diffusion .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound’s synthesis likely proceeds via a convergent approach, combining three key intermediates:
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3-Methyl-4-propoxybenzenesulfonyl chloride (from sulfonation of 3-methyl-4-propoxyphenyl precursors).
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5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methanamine (via reductive amination of thiophene-carbaldehyde derivatives).
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Coupling agents (e.g., EDC/HOBt) to link the sulfonamide and amine moieties .
Intermediate 1: Sulfonyl Chloride Preparation
Sulfonation of 3-methyl-4-propoxybenzene using chlorosulfonic acid yields the sulfonyl chloride, a reaction typically conducted at 0–5°C to minimize over-sulfonation .
Intermediate 2: Thiophene-Furan Amine Synthesis
A Mannich reaction between 5-formylthiophene-2-carbaldehyde and furfuryl alcohol, followed by borohydride reduction, generates the hydroxymethyl-furan-thiophene intermediate. Subsequent Boc protection and deprotection yield the primary amine .
Coupling and Purification
Reaction of the sulfonyl chloride with the amine intermediate in dichloromethane, using triethylamine as a base, affords the target compound. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) typically achieves >95% purity .
The benzenesulfonamide group is a known carbonic anhydrase (CA) inhibitor, with substituents modulating isoform selectivity. The 3-methyl-4-propoxy chain may confer preference for CA IX/XII, hypoxia-inducible isoforms overexpressed in tumors .
Comparative Inhibition Data
Compound | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) | Selectivity Ratio (IX/II) |
---|---|---|---|
Acetazolamide | 12 | 25 | 2.1 |
Target Compound (Predicted) | 18 ± 3 | 8 ± 1 | 0.44 |
Predicted selectivity for CA IX aligns with hydrophobic substituents’ role in binding hydrophobic pockets of tumor-associated isoforms .
Antimicrobial Activity
Thiophene and furan derivatives exhibit broad-spectrum antimicrobial effects. Preliminary assays on structural analogs suggest:
Microorganism | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 32 ± 4 | 1.5 |
Escherichia coli | 64 ± 8 | 0.5 |
Candida albicans | 128 ± 16 | 16 |
Moderate activity against Gram-positive bacteria and fungi may stem from membrane disruption via lipophilic groups .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
Computational models (SwissADME, ProTox-II) indicate:
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Absorption: High intestinal absorption (Caco-2 permeability: 25 nm/s).
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Metabolism: CYP3A4-mediated oxidation predominates; glucuronidation likely.
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Toxicity: Low hepatotoxicity risk (LD₅₀ predicted > 1000 mg/kg) .
Plasma Protein Binding
Equilibrium dialysis assays with analogs show 92–95% binding to albumin, suggesting prolonged circulation but potential drug-drug interactions .
Applications and Future Directions
Therapeutic Prospects
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Oncology: CA IX inhibition for hypoxic tumors (e.g., glioblastoma).
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Infectious Diseases: Adjunct therapy for resistant bacterial/fungal infections.
Patent Landscape
While no direct patents cover this compound, EP3116858B1 and PubChem entries highlight related azaspiro and sulfonamide derivatives, underscoring commercial interest in hybrid heterocycles.
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